2-Phenylcyclohepta-2,4-dien-1-one
Description
Properties
CAS No. |
91309-46-5 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-phenylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-5,7-9H,6,10H2 |
InChI Key |
NUXRGNYETLGROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Phenyllithium Addition to Cycloheptenone
A foundational approach involves the conjugate addition of phenyllithium to cycloheptenone, followed by oxidation to install the α,β-unsaturated ketone moiety. In a representative procedure, cycloheptenone (1.0 g, 9.1 mmol) in dry tetrahydrofuran (THF, 30 mL) is treated with phenyllithium (1.8 M in butyl ether, 7.6 mL) at −78°C, yielding a tertiary allylic alcohol after 3 h. Subsequent oxidation with NaIO4-SiO2 and catalytic 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (DCM) at room temperature affords 3-phenylcyclohept-2-en-1-one in 41% yield. While this method directly installs the phenyl group, the moderate yield underscores challenges in stabilizing the intermediate allylic alcohol during oxidation.
Grignard Reagent Modifications
Alternative organometallic reagents, such as phenylmagnesium bromide, have been employed under analogous conditions. However, competing 1,2-addition pathways often reduce regioselectivity, necessitating low-temperature conditions (−40°C to −78°C) and slow reagent addition. A comparative study demonstrated that phenyllithium provides superior conjugate addition efficiency (68% vs. 45% for Grignard), attributed to its stronger nucleophilicity and reduced basicity.
Cyclization Strategies for Ring Formation
Dieckmann Condensation of Diesters
Intramolecular cyclization of α-phenyl-δ-keto esters via Dieckmann condensation offers a route to cycloheptadienones. For example, ethyl 2-benzoylhept-6-enoate, prepared from ethyl benzoylacetate and 4-bromo-1-butene using sodium hydride (NaH) in dimethylformamide (DMF), undergoes decarboxylative elimination upon heating. This method, while efficient for six-membered rings (82% conversion), requires extended reaction times (20 h) for seven-membered systems due to increased ring strain.
Ring-Expansion via Cope Elimination
Thermal Cope elimination of N-oxide derivatives derived from 1-phenyl-2-vinylcycloheptanol provides access to the dienone framework. This approach leverages the-sigmatropic rearrangement to generate the conjugated dienone, with yields contingent on the steric and electronic properties of the N-oxide precursor. Pilot studies report 55–60% yields for analogous cyclohexenone systems, though scalability remains untested for seven-membered analogs.
Oxidation of Allylic Alcohols and Dienols
DDQ Dehydrogenation
Dehydrogenation of saturated ketones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) represents a viable pathway. Treatment of 2-phenylcycloheptanone with DDQ (1.2 equiv) in refluxing toluene for 12 h generates the dienone via sequential α,β-dehydrogenation. While this method remains theoretical for the target compound, analogous cyclohexanone dehydrogenations achieve 70–75% yields, contingent on the stability of the intermediate enol.
Diels-Alder/Ring-Opening Cascades
Retro-Diels-Alder Strategy
Thermal retro-Diels-Alder cleavage of bicyclic adducts derived from furan and phenylacetylene precursors offers a modular approach. For instance, heating the Diels-Alder adduct of furan and 2-phenylacetylene at 180°C liberates the dienone through cycloelimination. This method, while elegant, suffers from low regiocontrol (≤50% dienone purity), necessitating chromatographic purification.
Ring-Opening of Epoxides
Epoxide intermediates, generated via Sharpless asymmetric epoxidation of divinyl ketones, undergo acid-catalyzed ring-opening to yield cycloheptadienones. Using p-toluenesulfonic acid (pTSA) in refluxing benzene, the epoxide rearranges to the dienone with 65% efficiency. Stereochemical outcomes remain substrate-dependent, limiting broad applicability.
Comparative Analysis of Synthetic Routes
*Theoretical yield based on cyclohexanone analogs.
Mechanistic Considerations and Optimization
Conjugation Stabilization Effects
The extended conjugation in 2-phenylcyclohepta-2,4-dien-1-one imposes significant strain, favoring ring-contraction side reactions. Computational studies (DFT-B3LYP/6-31G*) indicate that the dienone’s LUMO (−2.1 eV) is stabilized by 0.4 eV compared to cycloheptenone, enhancing its susceptibility to nucleophilic attack. This electronic profile necessitates inert atmosphere handling and anhydrous solvents to prevent hydration.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve yields in conjugate additions by stabilizing charged intermediates, while nonpolar solvents (toluene, DCM) favor oxidative dehydrogenation. For the NaIO4-SiO2/TEMPO system, DCM outperforms THF (41% vs. 28% yield), likely due to reduced substrate solubility in THF.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cycloheptane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylcycloheptanone, while reduction can produce phenylcycloheptane.
Scientific Research Applications
2-Phenylcyclohepta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohepta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect biological pathways. For example, its derivatives have been shown to inhibit certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Features and Ring Size Effects
- Cyclohepta vs. Cyclohexa Dienones: Cyclohepta-2,4-dien-1-one Derivatives (e.g., tricarbonyl[η⁴-6-exo-(triphenylphosphino)cyclohepta-2,4-dien-1-one]iron(0) tetrafluoroborate ): The seven-membered ring allows for greater conformational flexibility and reduced ring strain compared to smaller rings. This facilitates coordination chemistry, as seen in its stable iron complex . Cyclohexa-2,4-dien-1-one Derivatives (e.g., 4-nitrocyclohexa-2,4-dien-1-one ): Six-membered rings exhibit higher ring strain, leading to distinct reactivity under thermal conditions. For example, 6-Allyl-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one undergoes thermal rearrangement to form allyl ethers and dienones .
Cyclopenta-2,4-dien-1-one Derivatives (e.g., 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one ): Five-membered rings are highly strained, favoring applications in polymer chemistry due to their propensity for Diels-Alder reactions .
Physical and Chemical Properties
- Melting Points: Microwave-synthesized dienones exhibit lower melting points compared to conventional methods, likely due to reduced crystallinity .
- Optical Properties: Anthracene derivatives like (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) demonstrate enhanced nonlinear optical activity due to extended π-conjugation compared to shorter analogs (e.g., AN-1) .
Data Table: Key Properties of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
